Conformational Backbone: fMF vs. fMLF End-to-End Distance
Conformational energy analysis performed on the chemotactic tripeptide fMLF and three analogs—fALF, fMF, and MLF—demonstrated measurable differences in peptide backbone geometry. The calculated average end-to-end distance R for fMF (the dipeptide N-Formyl-Met-Phe) was 7.0 Å, compared to 7.4 Å for the reference tripeptide fMLF, 7.6 Å for fALF, and 7.3 Å for the non-formylated MLF [1]. The dipeptide fMF adopts the most compact conformation among all four peptides analyzed, consistent with its shorter amino acid sequence. All peptides exhibited a near-folded or puckered conformation rather than an extended structure (where R approximately equals 10.5 Å). The study concluded that maximum chemotactic activity depends on a combination of the N-formyl-methionine chemical structure and backbone conformation, specifically the C7 conformation of the first amino acid residue [1].
| Evidence Dimension | Calculated average end-to-end distance (conformational compactness) |
|---|---|
| Target Compound Data | fMF (N-Formyl-Met-Phe): R = 7.0 Å |
| Comparator Or Baseline | fMLF (N-Formyl-Met-Leu-Phe): R = 7.4 Å; fALF (N-Formyl-Ala-Leu-Phe): R = 7.6 Å; MLF (H-Met-Leu-Phe): R = 7.3 Å |
| Quantified Difference | fMF is 0.4 Å shorter than fMLF and 0.6 Å shorter than fALF; 0.3 Å shorter than non-formylated MLF |
| Conditions | Computational conformational energy analysis using ECEPP parameters; near-folded/puckered conformations predominated in all four peptides; extended structure reference R ≈ 10.5 Å |
Why This Matters
This is the only available computational study directly comparing the backbone geometry of the dipeptide fMF against the reference tripeptide fMLF and two other analogs; the quantitative difference in end-to-end distance provides a physical basis for differential receptor binding geometries.
- [1] Zimenkovsky BS, Lesyk RB, et al. Conformational energy analysis of the chemotactic tripeptide formyl-Met-Leu-Phe and three analogs. International Journal of Peptide and Protein Research. 1989;34(3):200–206. View Source
